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Compound of Interest

Compound Name: Escitalopram Oxalate

Cat. No.: B1671246

Introduction

Escitalopram oxalate, the S-enantiomer of citalopram, is a widely used selective serotonin
reuptake inhibitor (SSRI) for the treatment of depression and anxiety.[1] The particle size of the
active pharmaceutical ingredient (API) is a critical quality attribute that significantly influences
downstream processing, such as filtration, drying, and formulation, as well as the final drug
product's bioavailability.[2][3][4] Small, needle-like crystals can exhibit poor flowability and
handling properties, making formulation processes like direct compression challenging.[2][5]
Consequently, developing methods to produce larger, more uniform crystalline particles of
escitalopram oxalate is of significant interest in pharmaceutical manufacturing.

These application notes provide detailed protocols for three common crystallization techniques
aimed at achieving larger particle sizes of escitalopram oxalate: cooling crystallization, anti-
solvent crystallization, and spherical crystallization. The information is intended for researchers,
scientists, and drug development professionals.

Cooling Crystallization

Cooling crystallization is a widely employed technique that relies on the principle of decreasing
the solubility of the solute in a solvent by lowering the temperature, thereby inducing nucleation
and crystal growth. The cooling rate, stirring, and seeding are critical parameters that can be
manipulated to control the crystal size distribution.
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Key Parameters and Their Effects

e Solvent System: The choice of solvent is crucial as it affects solubility, crystal habit, and
impurity incorporation.[6] Ethanol has been shown to be an effective solvent for obtaining
larger particles of escitalopram oxalate compared to acetone, which tends to produce
smaller crystals in the 2-20 um range.[2]

e Cooling Profile: A slow and controlled cooling rate is generally preferred to promote crystal
growth over nucleation, leading to larger particles. Rapid cooling can lead to high
supersaturation levels, favoring the formation of many small crystals.

e Seeding: Introducing seed crystals at a specific temperature can control the onset of
crystallization and promote the growth of existing crystals rather than the formation of new
nuclei.

» Holding Time: Allowing the crystal slurry to stir at the final, lower temperature for an extended
period (holding time) can enable further crystal growth and maturation.[7]

Experimental Protocol: Controlled Cooling
Crystallization

This protocol is based on methods described for producing larger crystalline particles of
escitalopram oxalate suitable for direct compression.[7]

Materials and Equipment:

+ Escitalopram Oxalate

Ethanol (anhydrous)

Jacketed glass reactor with overhead stirrer and temperature control unit

Temperature probe

Filtration apparatus (e.g., Buchner funnel)

Vacuum oven
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Procedure:

» Dissolution: Dissolve escitalopram oxalate in ethanol at an elevated temperature, for
instance, between 60°C and the reflux temperature of the solvent.[7] A typical solute-to-
solvent weight ratio is between 0.1:1 and 0.5:1.[7]

o Controlled Cooling: Once the escitalopram oxalate is fully dissolved, initiate a controlled
cooling ramp. A slow cooling rate (e.g., 5-10°C/hour) is recommended.

e Seeding (Optional but Recommended): When the solution reaches a temperature where it is
slightly supersaturated (e.g., 60-75°C), introduce seed crystals of escitalopram oxalate.[7]
This will provide a surface for crystal growth.

o Crystal Growth: Continue the controlled cooling to a final temperature, for example, 15°C.[7]

» Holding: Maintain the final temperature and continue stirring for a holding period of at least 1
hour, with a range of 4 to 24 hours being preferable to allow for crystal maturation.[7]

« |solation: Isolate the crystalline particles by filtration.
e Washing: Wash the filter cake with cold ethanol to remove any remaining mother liquor.

e Drying: Dry the crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a
constant weight is achieved.

Data Presentation
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Resulting
Parameter Condition 1 Condition 2 Median Reference
Particle Size

2-20 pmvs. =40

Solvent Acetone Ethanol [2]
pm
Not explicitly
) stated, but part
Seeding -
75, 65, and 60°C  Not specified of the processto  [7]
Temperature _
achieve larger
crystals
Holding Time 10 hours at 15°C 4 to 24 hours =40 pm [7]

Anti-Solvent Crystallization

Anti-solvent crystallization involves the addition of a solvent in which the solute is poorly
soluble (the anti-solvent) to a solution of the solute, leading to a rapid increase in
supersaturation and subsequent crystallization. The rate of anti-solvent addition and the mixing
efficiency are key parameters for controlling particle size.

Key Parameters and Their Effects

» Solvent/Anti-Solvent System: The choice of the solvent and anti-solvent pair is critical. The
solvent should have high solubility for escitalopram oxalate, while the anti-solvent should
be miscible with the solvent but have low solubility for the API.

» Addition Rate: A slow addition of the anti-solvent generally favors the growth of larger
crystals by maintaining a lower level of supersaturation. Conversely, a rapid addition rate can
lead to the formation of smaller particles.[8]

o Mixing: Efficient mixing is essential to ensure a uniform supersaturation profile throughout
the crystallizer, which helps in achieving a narrower particle size distribution.

Experimental Protocol: Anti-Solvent Crystallization

Materials and Equipment:
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» Escitalopram Oxalate

e A suitable solvent (e.g., Dimethylformamide - DMF)

e A suitable anti-solvent (e.g., Water)

o Jacketed glass reactor with overhead stirrer and temperature control unit
e Syringe pump or addition funnel for controlled anti-solvent addition

o Filtration apparatus

e Vacuum oven

Procedure:

» Dissolution: Prepare a clear solution of escitalopram oxalate in the chosen solvent at a
specific concentration and temperature.

» Anti-Solvent Addition: While stirring the solution, add the anti-solvent at a controlled rate
using a syringe pump or an addition funnel.

» Crystallization: The addition of the anti-solvent will induce crystallization.

» Digestion: After the complete addition of the anti-solvent, continue to stir the slurry for a
period (e.g., 1-2 hours) to allow the crystals to mature.

« |solation: Filter the crystalline product.
e Washing: Wash the crystals with the anti-solvent to remove residual solvent and impurities.
e Drying: Dry the isolated crystals in a vacuum oven.

Spherical Crystallization

Spherical crystallization is a particle engineering technique that can produce spherical
agglomerates of crystals directly during the crystallization process.[3][4] This method can
significantly improve the flowability and compressibility of the API. One approach to spherical
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crystallization is the quasi-emulsion solvent diffusion (QESD) method, which involves the
addition of an anti-solvent to form quasi-emulsion droplets where crystallization occurs.[6]

Key Parameters and Their Effects

e Solvent System: A three-component system is often used: a good solvent, a poor solvent
(anti-solvent), and a bridging liquid. However, recent studies have shown the feasibility of
achieving spherical agglomerates of escitalopram oxalate without the use of additives.[2][3]

 Stirring Rate: The agitation speed influences the size of the quasi-emulsion droplets and the
degree of agglomeration.

o Temperature: Temperature affects solubility and supersaturation, thereby influencing the
crystallization and agglomeration process.

Experimental Protocol: Continuous Spherical
Crystallization (Additive-Free)

This protocol is based on a continuous cooling crystallization process in a mixed-suspension,
mixed-product-removal (MSMPR) crystallizer to produce spherical agglomerates without
additives.[2][3]

Materials and Equipment:

» Escitalopram Oxalate

o Ethanol

o Lab-scale MSMPR crystallizer with temperature and stirring control
e Pumps for continuous feed and withdrawal

* In-situ particle size analysis (optional, e.g., FBRM)

Filtration and drying equipment

Procedure:
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o System Setup: Configure the MSMPR crystallizer for continuous operation.

o Steady-State Operation: Establish a steady-state by continuously feeding a saturated
solution of escitalopram oxalate in ethanol at a specific temperature and withdrawing the
crystal slurry at the same rate.

o Parameter Control: Key operating parameters to control for tuning the degree of sphericity
and mechanical strength of the agglomerates include residence time, temperature, and
stirring rate.[3][4]

e Product Collection: Collect the crystal slurry from the crystallizer outlet.

« |solation and Drying: Isolate and dry the spherical agglomerates as described in the previous
protocols.

Diagrams
Experimental Workflow for Cooling Crystallization
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Caption: Workflow for Cooling Crystallization of Escitalopram Oxalate.
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Logical Relationships in Cooling Crystallization

Process Parameters
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Crystal Attributes
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Holding Time Particle Size
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Seeding Narrows CSD Crystal Size Distribution (CSD)

Click to download full resolution via product page

Caption: Influence of Parameters on Crystal Attributes in Cooling Crystallization.

Experimental Workflow for Anti-Solvent Crystallization
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Caption: Workflow for Anti-Solvent Crystallization of Escitalopram Oxalate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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